Cas no 2757927-32-3 (2-chloro-N-(piperidin-3-yl)methylacetamide)

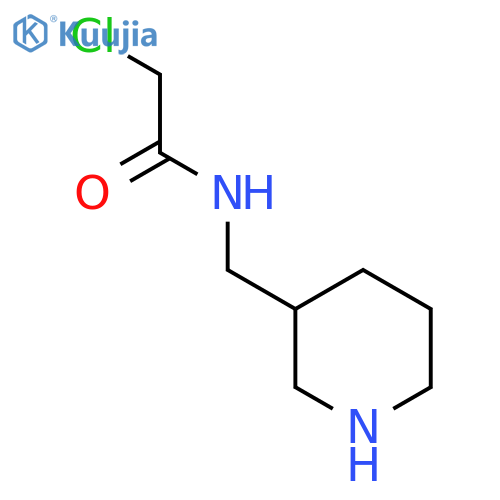

2757927-32-3 structure

商品名:2-chloro-N-(piperidin-3-yl)methylacetamide

2-chloro-N-(piperidin-3-yl)methylacetamide 化学的及び物理的性質

名前と識別子

-

- 2757927-32-3

- EN300-28317494

- 2-chloro-N-[(piperidin-3-yl)methyl]acetamide

- 2-chloro-N-(piperidin-3-yl)methylacetamide

-

- インチ: 1S/C8H15ClN2O/c9-4-8(12)11-6-7-2-1-3-10-5-7/h7,10H,1-6H2,(H,11,12)

- InChIKey: YDOIOTIUCNXKFQ-UHFFFAOYSA-N

- ほほえんだ: ClCC(NCC1CNCCC1)=O

計算された属性

- せいみつぶんしりょう: 190.0872908g/mol

- どういたいしつりょう: 190.0872908g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 152

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 41.1Ų

2-chloro-N-(piperidin-3-yl)methylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28317494-0.05g |

2-chloro-N-[(piperidin-3-yl)methyl]acetamide |

2757927-32-3 | 0.05g |

$888.0 | 2023-09-07 | ||

| Enamine | EN300-28317494-10g |

2-chloro-N-[(piperidin-3-yl)methyl]acetamide |

2757927-32-3 | 10g |

$4545.0 | 2023-09-07 | ||

| Enamine | EN300-28317494-1g |

2-chloro-N-[(piperidin-3-yl)methyl]acetamide |

2757927-32-3 | 1g |

$1057.0 | 2023-09-07 | ||

| Enamine | EN300-28317494-5g |

2-chloro-N-[(piperidin-3-yl)methyl]acetamide |

2757927-32-3 | 5g |

$3065.0 | 2023-09-07 | ||

| Enamine | EN300-28317494-2.5g |

2-chloro-N-[(piperidin-3-yl)methyl]acetamide |

2757927-32-3 | 2.5g |

$2071.0 | 2023-09-07 | ||

| Enamine | EN300-28317494-0.25g |

2-chloro-N-[(piperidin-3-yl)methyl]acetamide |

2757927-32-3 | 0.25g |

$972.0 | 2023-09-07 | ||

| Enamine | EN300-28317494-1.0g |

2-chloro-N-[(piperidin-3-yl)methyl]acetamide |

2757927-32-3 | 1.0g |

$1057.0 | 2023-07-07 | ||

| Enamine | EN300-28317494-5.0g |

2-chloro-N-[(piperidin-3-yl)methyl]acetamide |

2757927-32-3 | 5.0g |

$3065.0 | 2023-07-07 | ||

| Enamine | EN300-28317494-0.5g |

2-chloro-N-[(piperidin-3-yl)methyl]acetamide |

2757927-32-3 | 0.5g |

$1014.0 | 2023-09-07 | ||

| Enamine | EN300-28317494-0.1g |

2-chloro-N-[(piperidin-3-yl)methyl]acetamide |

2757927-32-3 | 0.1g |

$930.0 | 2023-09-07 |

2-chloro-N-(piperidin-3-yl)methylacetamide 関連文献

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

2757927-32-3 (2-chloro-N-(piperidin-3-yl)methylacetamide) 関連製品

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量